![molecular formula C19H17ClN2O2 B6518288 1-[(3-chlorophenyl)methyl]-4-(3,4-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 904524-75-0](/img/structure/B6518288.png)
1-[(3-chlorophenyl)methyl]-4-(3,4-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
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Description
1-[(3-chlorophenyl)methyl]-4-(3,4-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C19H17ClN2O2 and its molecular weight is 340.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.0978555 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 1-[(3-chlorophenyl)methyl]-4-(3,4-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a tetrahydropyrazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
- Chemical Formula : C₁₈H₁₈ClN₂O₂
- Molecular Weight : 334.80 g/mol
- CAS Number : 5079-14-1
Synthesis
The synthesis of this compound typically involves the reaction of substituted arylmethyl groups with tetrahydropyrazine derivatives. The process often includes the use of various reagents and conditions to achieve the desired structural modifications.
Anticancer Properties
Recent studies have evaluated the cytotoxic effects of related tetrahydropyrazine compounds against various cancer cell lines. For instance:
- MCF-7 and MDA-MB-468 Cell Lines : A series of compounds similar to the target compound were assessed for their growth inhibitory activity. The results indicated that some derivatives exhibited significant cytotoxicity, with GI50 values ranging from 6.57 µM to 19.9 µM against the MDA-MB-468 cell line, suggesting potential as anticancer agents .
Compound | Cell Line | GI50 Value (µM) |
---|---|---|
1j | MDA-MB-468 | 6.57 |
Ref 1 | MDA-MB-468 | 5.2 |
1a | MCF-7 | 12.2 |
Ref 2 | MCF-7 | 9.6 |
Anti-inflammatory Activity
The molecular docking studies suggest that compounds similar to This compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro studies demonstrated that certain derivatives showed better anti-inflammatory activity compared to standard drugs like diclofenac .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in malignant cells.
- Anti-inflammatory Pathways : By inhibiting COX enzymes, the compound potentially reduces pro-inflammatory cytokines.
Case Studies
A notable study involved testing a series of tetrahydropyrazine derivatives for their anticancer activity. Among them, one compound demonstrated a significant reduction in cell viability in both hormone receptor-positive and triple-negative breast cancer cell lines . These findings highlight the therapeutic potential of such compounds in oncology.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(3,4-dimethylphenyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-13-6-7-17(10-14(13)2)22-9-8-21(18(23)19(22)24)12-15-4-3-5-16(20)11-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZJGHQETKCYFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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